molecular formula C7H9NO B13170217 1-Amino-1-cyclopropylbut-3-yn-2-one

1-Amino-1-cyclopropylbut-3-yn-2-one

Katalognummer: B13170217
Molekulargewicht: 123.15 g/mol
InChI-Schlüssel: VXFCBOJXDQURDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-cyclopropylbut-3-yn-2-one is a chemical compound with the molecular formula C7H9NO It is characterized by the presence of an amino group attached to a cyclopropyl ring and a butynone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclopropylbut-3-yn-2-one can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1-cyclopropylbut-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-cyclopropylbut-3-yn-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Amino-1-cyclopropylbut-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Amino-1-cyclopropylbut-3-yn-2-one is unique due to its combination of an amino group, a cyclopropyl ring, and a butynone structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H9NO

Molekulargewicht

123.15 g/mol

IUPAC-Name

1-amino-1-cyclopropylbut-3-yn-2-one

InChI

InChI=1S/C7H9NO/c1-2-6(9)7(8)5-3-4-5/h1,5,7H,3-4,8H2

InChI-Schlüssel

VXFCBOJXDQURDI-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)C(C1CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.